9,13-Dimethylhentriacontane
Description
Properties
CAS No. |
73189-42-1 |
|---|---|
Molecular Formula |
C33H68 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
9,13-dimethylhentriacontane |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-29-33(4)31-27-30-32(3)28-25-23-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
InChI Key |
DBSCKMQEVUBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Occurrence and Biological Distribution of 9,13 Dimethylhentriacontane
Organismal Presence and Species Specificity
The study of cuticular hydrocarbons has revealed species-specific blends that act as chemical signatures. The presence of 9,13-Dimethylhentriacontane has been documented in several insect orders, with its role being particularly significant in chemical communication.
Within the class Insecta, CHCs form a complex layer on the cuticle. This layer is composed of a mixture of straight-chain alkanes, alkenes, and methyl-branched alkanes, such as 9,13-Dimethylhentriacontane.
Research on the cuticular lipids of the cowpea weevil, Callosobruchus maculatus, has shown that their hydrocarbons are made up of four homologous series of alkanes. nih.gov These include both monomethyl and dimethylalkanes. While the presence of 9,13-Dimethylhentriacontane has not been explicitly identified in the available literature for C. maculatus, C. subinnotatus, or C. chinensis, the characterization of their CHC profiles as containing dimethylalkanes suggests that this compound or similar isomers could be present. Further detailed chemical analysis is required to confirm its definitive presence and concentration in these species.
| Species | Compound Class | Specific Findings |
| Callosobruchus maculatus | Dimethylalkanes | The cuticular hydrocarbon profile is known to contain dimethylalkanes, but the specific identification of 9,13-Dimethylhentriacontane is not documented. |
| Callosobruchus subinnotatus | Not specified | Detailed cuticular hydrocarbon analysis identifying 9,13-Dimethylhentriacontane is not readily available in existing research. |
| Callosobruchus chinensis | Not specified | Detailed cuticular hydrocarbon analysis identifying 9,13-Dimethylhentriacontane is not readily available in existing research. |
In the European paper wasp, Polistes dominula, cuticular hydrocarbons are crucial for social organization and communication. cbi-toulouse.fr Their complex chemical blend includes linear and branched saturated alkanes. Studies have identified 9,13-Dimethylhentriacontane as one of the components of the CHC profile in this species. core.ac.uk The relative abundance of this compound can differ between sexes and can be influenced by factors such as health status. core.ac.uk
For instance, one study on P. dominula quantified the relative percentage of various hydrocarbons, providing the following data for some of the identified dimethylhentriacontanes.
| Compound | Relative Percentage (Mean ± SE) in Males | Relative Percentage (Mean ± SE) in Females |
| 13,17-Dimethylhentriacontane | 0.81 ± 0.05 | 1.11 ± 0.05 |
| 9,13-Dimethylhentriacontane | 0.37 ± 0.03 | 0.29 ± 0.02 |
| 7,15-Dimethylhentriacontane | 0.86 ± 0.04 | 1.09 ± 0.05 |
| 5,15-Dimethylhentriacontane | 0.44 ± 0.03 | 0.28 ± 0.02 |
Data adapted from a study on Polistes dominula cuticular hydrocarbons. core.ac.uk
While the focus of this article is on specific examples from Coleoptera and Hymenoptera, it is worth noting that dimethyl-branched hydrocarbons are widespread among insects. Their presence and specific isomeric forms contribute to the vast diversity of chemical signals used across different insect orders for various ecological functions.
Currently, the documented occurrence of 9,13-Dimethylhentriacontane is primarily within the class Insecta. Future research may reveal its presence in other arthropods or even in different phyla, potentially uncovering new roles for this compound in biological systems.
Insecta: Cuticular Hydrocarbon Profiles
Tissue and Glandular Localization
The biosynthesis of cuticular hydrocarbons in insects is a well-studied process. These compounds are primarily produced in specialized cells called oenocytes. Oenocytes are large secretory cells that are typically associated with the fat body or the epidermis of insects. They are responsible for synthesizing very-long-chain fatty acids, which are the precursors to hydrocarbons.
Once synthesized in the oenocytes, the hydrocarbons, including 9,13-Dimethylhentriacontane, are transported through the hemolymph (insect blood) by lipophorin proteins to the epidermal cells. From there, they are secreted onto the surface of the cuticle, where they form the protective and communicative waxy layer. While this is the general mechanism for all cuticular hydrocarbons, specific research on the precise transport and deposition of 9,13-Dimethylhentriacontane is not detailed in the current body of scientific literature.
Oenocyte Biosynthesis of Hydrocarbons
The primary sites for the biosynthesis of cuticular hydrocarbons, including 9,13-Dimethylhentriacontane, are specialized cells known as oenocytes. nih.gov These large secretory cells, located in the fat body of insects, are responsible for producing the complex mixture of lipids that form the protective outer layer of the cuticle. nih.gov
The biosynthesis of methyl-branched hydrocarbons follows a pathway that is a modification of the standard fatty acid synthesis. The process begins with a primer, typically acetyl-CoA, which is elongated by the addition of two-carbon units from malonyl-CoA. In the case of methyl-branched alkanes, a methylmalonyl-CoA molecule is incorporated into the growing acyl chain in place of a malonyl-CoA molecule. nih.govannualreviews.orgnih.gov This incorporation is catalyzed by a microsomal fatty acid synthase (FAS). annualreviews.orgpnas.org The propionate (B1217596) precursor for methylmalonyl-CoA can be derived from the metabolism of amino acids such as valine, isoleucine, and methionine. nih.govannualreviews.org
For 9,13-Dimethylhentriacontane, the biosynthesis would involve the specific incorporation of two methylmalonyl-CoA units at the appropriate points during the elongation of a fatty acid precursor to create the methyl branches at the 9th and 13th carbon positions of the final 31-carbon chain. While the general mechanism is understood, the precise enzymatic control and the specific elongases that determine the exact placement of these methyl groups have not been fully elucidated for this particular compound.
The final step in the biosynthesis of all cuticular hydrocarbons is the conversion of a very-long-chain fatty aldehyde to a hydrocarbon, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family. nih.gov This oxidative decarbonylation removes the carbonyl carbon, resulting in the final alkane.
Table 1: Key Precursors and Enzymes in the Biosynthesis of 9,13-Dimethylhentriacontane
| Component | Role in Biosynthesis |
| Acetyl-CoA | Initial primer for fatty acid synthesis |
| Malonyl-CoA | Provides two-carbon units for chain elongation |
| Methylmalonyl-CoA | Provides a three-carbon unit to create a methyl branch |
| Fatty Acid Synthase (FAS) | Enzyme complex that catalyzes the elongation of the fatty acid chain |
| Elongases | Enzymes that further extend the very-long-chain fatty acids |
| Cytochrome P450 (CYP4G) | Catalyzes the final oxidative decarbonylation to form the hydrocarbon |
Cuticular Deposition and Secretion
Once synthesized in the oenocytes, 9,13-Dimethylhentriacontane, along with other CHCs, must be transported to the insect's cuticle. This transport is facilitated by a lipoprotein called lipophorin, which circulates in the hemolymph, the insect equivalent of blood. nih.govrmit.edu.vn Lipophorin binds to the hydrophobic hydrocarbons and carries them from the oenocytes to the epidermal cells that lie beneath the cuticle. nih.gov
The epidermal cells then secrete the hydrocarbons, which move through the cuticle to be deposited on the epicuticle, the outermost waxy layer. This process is crucial for establishing the protective barrier against water loss and for the display of chemical signals used in communication. While the general mechanism of transport and deposition is well-established, specific details regarding the handling of dimethyl-branched alkanes like 9,13-Dimethylhentriacontane are not well-documented.
Pheromone Gland Contributions (if distinct from cuticular)
Many cuticular hydrocarbons also function as pheromones, mediating social interactions, including mate recognition. Dimethyl-branched alkanes, in particular, have been identified as contact sex pheromones in some insect species. For instance, 5,9-dimethylheptadecane (B1145886) is a known sex pheromone of the moth Leucoptera scitella. researchgate.net This suggests a potential role for 9,13-Dimethylhentriacontane as a pheromone.
Biosynthetic Pathways and Regulation of 9,13 Dimethylhentriacontane
General Mechanisms of Branched Hydrocarbon Synthesis in Organisms
The synthesis of branched-chain hydrocarbons like 9,13-Dimethylhentriacontane originates from the fatty acid synthesis (FAS) pathway. The process begins with the creation of a fatty acid precursor, which is then modified through elongation and the addition of methyl groups before a final conversion step produces the hydrocarbon.
The core steps are:
Initiation: Fatty acid synthases (FAS) initiate the process, typically using acetyl-CoA to build the initial carbon chain.
Elongation: The fatty acyl-CoA chain is extended by adding two-carbon units from malonyl-CoA in successive cycles.
Branching: For methyl-branched hydrocarbons, the key step is the substitution of malonyl-CoA with methylmalonyl-CoA at specific points during the elongation process. biorxiv.orgncsu.edu The incorporation of methylmalonyl-CoA, derived from precursors like propionate (B1217596), adds a methyl group to the growing carbon chain. ncsu.edu For a dimethyl-branched alkane like 9,13-Dimethylhentriacontane, this substitution would occur twice at precise intervals.
Reduction and Decarbonylation: Once the fatty acyl-CoA reaches its final length (in this case, a 32-carbon precursor for a 31-carbon hydrocarbon after the final step), it is converted to a long-chain fatty aldehyde. This aldehyde then undergoes oxidative decarbonylation, where a carbon atom is removed to yield the final hydrocarbon. biorxiv.orgnih.gov
This entire process primarily occurs in specialized cells called oenocytes, which are associated with the fat body in insects. biorxiv.org The newly synthesized hydrocarbons are then transported via the hemolymph to the cuticle. nih.gov
Enzymatic Machinery Involved in Elongation and Methylation
The biosynthesis of 9,13-Dimethylhentriacontane relies on a suite of specific enzymes that catalyze each step of the pathway, from precursor formation to the final hydrocarbon product. The main classes of enzymes involved are well-understood. biorxiv.org
| Enzyme Class | Function in Biosynthesis | Details |
| Fatty Acid Synthase (FAS) | Initiates and elongates the fatty acid precursor chain. | A specialized FAS is thought to be responsible for incorporating methylmalonyl-CoA instead of malonyl-CoA to create the methyl branches. biorxiv.org |
| Elongases (ELO) | Further extend the very-long-chain fatty acid precursors. | These enzymes work after the initial synthesis by FAS to achieve the final chain length required for specific hydrocarbons. |
| Fatty Acyl-CoA Reductases (FAR) | Reduce the final very-long-chain fatty acyl-CoA to a long-chain aldehyde. | This is the penultimate step before the final hydrocarbon is formed. nih.gov |
| Cytochrome P450 Oxidative Decarbonylase | Converts the long-chain aldehyde into the final hydrocarbon. | This final step involves the removal of one carbon atom. In insects, this function is carried out by an enzyme from the CYP4G subfamily (e.g., CYP4G1 in Drosophila). nih.govnih.gov |
Genetic and Molecular Regulation of Biosynthetic Processes
The production of specific cuticular hydrocarbon profiles, including the precise structure and quantity of compounds like 9,13-Dimethylhentriacontane, is under complex genetic and molecular control. This regulation ensures that the CHC profile is appropriate for the organism's species, sex, developmental stage, and environment.
Key Regulatory Components:
Hormonal Control: Insect hormones are known to regulate the expression of genes involved in CHC synthesis. Ecdysteroids, which control molting and metamorphosis, play a significant role in triggering changes in the CHC profile between developmental stages. nih.govnih.gov
Transcription Factors: These proteins bind to specific DNA sequences to control the rate of transcription of genetic information to messenger RNA. They act as master regulators, turning entire sets of CHC synthesis genes on or off in response to developmental or environmental cues. nih.gov
Specific Genes: Research, particularly in the fruit fly Drosophila melanogaster, has identified several genes that directly influence the final CHC profile. While the specific genes for 9,13-Dimethylhentriacontane synthesis are not identified, the following are examples of genes known to be involved in producing related compounds:
Elongase genes: Different elongase genes are responsible for producing fatty acid precursors of varying lengths, thus determining the final chain length of the hydrocarbon. nih.gov
CYP4G genes: As mentioned, these genes are crucial for the final decarbonylation step and are conserved across many insect species. nih.gov
The interplay between these hormones, transcription factors, and biosynthetic genes allows for the precise and dynamic regulation of the CHC profile. nih.gov
Environmental and Physiological Influences on Biosynthesis
The biosynthesis of cuticular hydrocarbons is not static; it is highly plastic and responsive to a wide range of external and internal factors. oup.com This plasticity allows organisms to adapt their protective cuticular layer to changing conditions.
| Factor | Influence on Biosynthesis |
| Temperature | Insects often adjust their CHC profiles in response to ambient temperature. Warmer conditions may lead to the production of longer-chain or more saturated hydrocarbons to maintain the optimal viscosity and waterproofing of the cuticle. researchgate.netnih.gov |
| Humidity/Precipitation | Desiccation resistance is a primary function of CHCs. Organisms in drier environments or facing lower humidity often produce a thicker layer of hydrocarbons or a blend with superior waterproofing properties. oup.comresearchgate.net Notably, studies on ants have shown that species from drier habitats tend to have a higher proportion of dimethyl alkanes compared to those from wetter climates, suggesting this class of compounds is particularly effective for water retention. royalsocietypublishing.org |
| Diet | The availability of dietary precursors can influence the types and quantities of CHCs produced. The carbon and hydrogen that form the hydrocarbon backbone are ultimately derived from the organism's food. researchgate.net |
| Age and Developmental Stage | An insect's CHC profile changes throughout its life cycle. Nymphs, adults, and aging individuals often have distinct hydrocarbon blends that reflect their different physiological needs, such as growth, reproduction, and senescence. ncsu.edu |
| Social Environment | In social insects, the CHC profile can be influenced by the colony environment and is crucial for nestmate recognition. |
This adaptive regulation highlights the trade-off between the different functions of CHCs, such as the need for effective waterproofing in a dry climate versus the requirements for chemical signaling in a social context. researchgate.net
Biological Functions and Ecological Roles of 9,13 Dimethylhentriacontane
Role in Intraspecific Chemical Communication
Colony and Social Structure Regulation in Social Insects
In the intricate societies of ants, the regulation of colony life and social hierarchy is heavily dependent on chemical signals. Research has identified dimethylhentriacontane, likely the 9,13-isomer, as a component of the trophallactic fluid of the Florida carpenter ant, Camponotus floridanus. researchgate.netunine.ch This fluid is exchanged mouth-to-mouth between colony members, disseminating not just nutrients but also crucial chemical information that regulates colony development and social cohesion. researchgate.net The presence of this hydrocarbon in the communal stomach contents underscores its role in maintaining the colony's social network.
Furthermore, cuticular hydrocarbons (CHCs), including various dimethylhentriacontane isomers, are found on the surface of queen-laid eggs in C. floridanus. mdpi.comcnrs.fr These chemical profiles act as a signal of the queen's fertility and presence, which inhibits worker reproduction and induces workers to destroy eggs laid by other workers (a behavior known as worker policing). mdpi.com This chemical signaling is vital for maintaining the queen's reproductive dominance and ensuring the stability of the colony's social structure. mdpi.com The transfer of these CHCs among nestmates through contact and grooming helps to create a uniform "colony odor," which is essential for nestmate recognition. nih.gov
Individual Identity and Quality Signaling
Beyond the colony level, 9,13-Dimethylhentriacontane contributes to signaling the identity and quality of individual insects. Cuticular hydrocarbons serve as a chemical signature, allowing insects to recognize species, sex, and even the physiological state of an individual. pherobase.com
In the ant Aphaenogaster senilis, the cuticular profiles of queens differ significantly based on their mating status, with specific dimethylalkanes, including 3,9- and 3,11-dimethylhentriacontane, being more abundant in mated queens. researchgate.net This suggests that these compounds are part of a chemical signal that communicates an individual's reproductive capability, a critical piece of information in the social dynamics of the colony. researchgate.net
Table 1: Presence of Dimethylhentriacontane Isomers in Various Insect Species
| Species | Compound Identified | Observed Role/Context | Reference(s) |
|---|---|---|---|
| Camponotus floridanus (Florida Carpenter Ant) | -dimethylhentriacontane (likely 9,13) | Component of trophallactic fluid, queen egg surface | researchgate.netmdpi.com |
| Pogonomyrmex barbatus (Red Harvester Ant) | 9,13-Dimethylhentriacontane | Cuticular surface lipid | scispace.com |
| Callosobruchus maculatus (Cowpea Weevil) | 9,13-Dimethylhentriacontane | Pheromone component | pherobase.com |
| Onthophagus taurus (Dung Beetle) | 13,17-dimethylhentriacontane | Condition-dependent cuticular hydrocarbon | pherobase.com |
| Aphaenogaster senilis (Ant) | 3,9-+3,11-dimethylhentriacontane | Signals queen caste and mating status | researchgate.net |
| Formica japonica (Japanese Ant) | 9,X-dimethylhentriacontane | Component of distinct cuticular hydrocarbon profiles | bioone.org |
Contribution to Cuticular Barrier Function
The insect cuticle is a critical barrier against the external environment, and its lipid layer, rich in hydrocarbons, is the primary defense against uncontrolled water loss (desiccation). researchgate.net
Desiccation Resistance Mechanisms
The physical properties of cuticular lipids are paramount to their function in preventing desiccation. The composition of the CHC layer, including the presence of branched alkanes like 9,13-Dimethylhentriacontane, directly influences the permeability of the cuticle to water. The introduction of methyl branches into a long hydrocarbon chain disrupts the orderly, tight packing that is characteristic of straight-chain alkanes. researchgate.net This disruption lowers the melting point of the lipid. researchgate.net
For instance, while a straight-chain alkane like n-dotriacontane (32 carbons) has a specific melting temperature, the addition of two methyl groups in 9,13-dimethylhentriacontane (33 carbons in total) results in a lower melting point despite a similar molecular mass. This mechanism is crucial for insects that experience fluctuating ambient temperatures. It allows the cuticular wax to remain in a fluid, liquid-crystalline state, which is more effective at sealing potential cracks and preventing evaporative water loss than a rigid, solid wax layer. researchgate.net
Interaction with Other Cuticular Lipids
When mixed with linear alkanes (n-alkanes), the methyl branches of 9,13-Dimethylhentriacontane interfere with the crystallization of the straight chains. This prevents the formation of a highly ordered, solid lipid matrix, thereby lowering the melting temperature of the entire mixture. researchgate.net This ensures that the cuticular lipid layer maintains a degree of fluidity and flexibility, which is essential for its waterproofing function across a range of environmental conditions.
Table 2: Effect of Molecular Structure on the Melting Point of Cuticular Lipids
| Compound | Chemical Class | Key Structural Feature | Relative Effect on Melting Point | Reference(s) |
|---|---|---|---|---|
| n-Dotriacontane | n-Alkane | Straight Chain | Baseline | |
| 13-Methylhentriacontane | Methyl-branched Alkane | One Methyl Branch | Lowered | |
| 9,13-Dimethylhentriacontane | Dimethyl-branched Alkane | Two Methyl Branches | Further Lowered | |
| (Z)-13-Tritriacontene | Alkene | One Double Bond | Lowered | |
| Palmitoic acid myristyl ester | Wax Ester | Ester Linkage | Lowered |
This table illustrates the general principle that adding branches, double bonds, or ester groups to long-chain lipids tends to lower their melting point compared to a saturated, straight-chain alkane of similar size.
Interspecific Interactions and Chemical Ecology
Chemical cues are not only used for communication within a species but also play a role in interactions between different species. These chemicals are broadly classified as allelochemicals.
Kairomonal and Allomonal Roles
Allelochemicals can be categorized based on which species benefits from the chemical signal. Kairomones benefit the receiver but not the emitter (e.g., a predator detecting a prey's scent), while allomones benefit the emitter but not the receiver (e.g., a defensive spray).
Host-Parasite and Prey-Predator Relationships (indirectly via overall cuticular profile)
Host-Parasite Interactions
The composition of an insect's CHC profile serves as a reliable chemical fingerprint that parasitoids can use to identify suitable hosts. nih.govresearchgate.net The recognition is often based on the presence or absence of specific classes of compounds within the host's cuticular wax layer.
Parasites may also evolve to manipulate their own CHC profile to evade detection by a host. This strategy, known as chemical insignificance or chemical mimicry, allows the parasite to bypass the host's nestmate recognition systems, which are also based on CHCs. mdpi.com For instance, the small hive beetle (Aethina tumida), a parasite of honey bee colonies, exhibits a low quantity of cuticular hydrocarbons that is similar to its host's profile. mdpi.com This reduced and similar chemical signature decreases the likelihood of the beetle being detected and attacked by the host bees. mdpi.com
Prey-Predator Interactions
Predators, much like parasites, utilize the chemical cues present on their prey's cuticle for identification and capture. ioz.ac.cn The stink bug Zicrona caerulea, for example, uses the CHCs of its flea beetle prey, Altica viridicyanea, as a key identifier. ioz.ac.cn Bioassays have shown that the predator overwhelmingly chooses to attack dummies coated with the prey's CHC extract over untreated dummies, confirming that the cuticular chemistry is a primary cue for predation. ioz.ac.cn
Beyond simple recognition, the physicochemical properties of the prey's CHC profile can directly influence the success of a predator. In a remarkable example of a physical arms race, the effectiveness of spider capture threads is influenced by the prey's cuticular chemistry. biologists.combiologists.com Cribellate spiders spin capture threads that lack glue but adhere strongly to insects through an interaction between the thread's nanofibres and the prey's CHC layer. biologists.commyrmecologicalnews.org The adhesion force is highly dependent on the composition of the prey's CHCs. biologists.com Less viscous hydrocarbons, a characteristic influenced by factors like chain length and branching, can enhance the "gluing" effect of the thread, effectively trapping the insect. myrmecologicalnews.org Therefore, the specific blend of compounds like 9,13-Dimethylhentriacontane in a prey's cuticle can determine whether it can be successfully captured by such predators. biologists.commyrmecologicalnews.org
The following table summarizes key research findings on the role of cuticular hydrocarbon profiles in mediating these interspecific interactions.
| Interacting Species (Role) | Key Hydrocarbon Class | Research Finding | Citation |
| Holepyris sylvanidis (Parasitoid) / Tribolium confusum (Host) | Methyl-branched alkanes | The parasitoid uses the host's methyl-branched CHCs as a contact kairomone for successful host recognition. | nih.gov, researchgate.net |
| Zicrona caerulea (Predator) / Altica viridicyanea (Prey) | Overall CHC Profile | The predator uses the prey's CHCs as a crucial chemical cue to identify it as a food source. | ioz.ac.cn |
| Cribellate Spiders (Predator) / Various Insects (Prey) | Overall CHC Profile | The chemical composition of the prey's CHCs directly affects the adhesion force of the spider's capture threads, influencing predation success. | biologists.com, biologists.com, myrmecologicalnews.org |
| Aethina tumida (Parasite) / Apis mellifera (Host) | Overall CHC Profile | The parasite employs a strategy of "chemical insignificance" by maintaining a low quantity of CHCs similar to its host to avoid detection. | mdpi.com |
Advanced Analytical Methodologies for 9,13 Dimethylhentriacontane Research
Extraction and Isolation Techniques for Biological Samples
Effective extraction of 9,13-Dimethylhentriacontane from biological sources, such as insect cuticular waxes, is the foundational step for any subsequent analysis. The choice of method depends on the research question, whether it involves analyzing the total surface hydrocarbon profile or sampling from live specimens without harm.
Solvent extraction is a conventional and robust method for the comprehensive recovery of cuticular hydrocarbons, including 9,13-Dimethylhentriacontane. This technique involves immersing the biological sample, or the entire organism, in a non-polar solvent. wiley.commdpi.com The solvent dissolves the lipids present on the cuticle, creating an extract that contains a mixture of hydrocarbons.
Commonly used solvents are hexane (B92381) and pentane (B18724) due to their high volatility, which facilitates easy removal post-extraction, and their effectiveness in dissolving non-polar compounds. wiley.comcsic.es The duration of extraction is a critical parameter, with times ranging from a few minutes to several hours. wiley.comescholarship.org Shorter durations may be sufficient for surface-level hydrocarbons, while longer immersion can lead to the extraction of internal lipids, potentially contaminating the sample. escholarship.orgresearchgate.net Following immersion, the solvent containing the dissolved hydrocarbons is carefully removed and often concentrated by evaporation under a gentle stream of nitrogen before analysis. wiley.com
Table 1: Typical Solvent Extraction Protocol Parameters for Insect Cuticular Hydrocarbons
| Parameter | Description | Common Values/Types | Source(s) |
|---|---|---|---|
| Solvent | Non-polar organic solvent to dissolve cuticular lipids. | Hexane, Pentane | wiley.com, csic.es |
| Sample-to-Solvent Ratio | The ratio of the biological sample mass or volume to the solvent volume. | 1:5 to 1:10 (w/v) | csic.es |
| Extraction Time | Duration of sample immersion in the solvent. | 2 minutes to 24 hours | escholarship.org, wiley.com |
| Post-Extraction Step | Removal of solvent to concentrate the analyte. | Evaporation under nitrogen stream | wiley.com |
Solid-Phase Microextraction (SPME) is a solvent-free technique that has gained popularity for its sensitivity and minimal sample preparation requirements. oup.com It is particularly valuable for sampling volatiles and semi-volatiles from living organisms without causing harm. nih.gov The technique utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes adsorb onto the coating. oup.com
Headspace SPME (HS-SPME): In this application, the SPME fiber is exposed to the headspace above the sample. It is effective for volatile compounds that are released into the surrounding air. researchgate.net For semi-volatile compounds like 9,13-Dimethylhentriacontane, heating the sample can increase the concentration of the analyte in the headspace, though care must be taken to avoid thermal degradation. An innovative freeze-thaw process applied before HS-SPME has been shown to significantly improve the detection of insect volatiles. researchgate.net
Direct Contact SPME: For non-volatile or semi-volatile compounds like cuticular hydrocarbons, the fiber can be gently rubbed directly on the surface of the biological sample (e.g., an insect's cuticle). researchgate.netnih.gov This allows for the direct transfer of surface lipids to the fiber. The choice of fiber coating is crucial; polar fibers like Carboxen/Divinylbenzene (CAR/DVB) have proven more efficient for collecting cuticular hydrocarbons than non-polar fibers like Polydimethylsiloxane (PDMS). mdpi.com After sampling, the fiber is directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov
Table 2: SPME Parameters for Cuticular Hydrocarbon Analysis
| Parameter | Description | Common Values/Types | Source(s) |
|---|---|---|---|
| Application Mode | Method of exposing the fiber to the sample. | Headspace (HS-SPME), Direct Contact | researchgate.net, nih.gov |
| Fiber Coating | The stationary phase coated on the fiber. | CAR/DVB (Carboxen/Divinylbenzene), PDMS (Polydimethylsiloxane) | mdpi.com |
| Sampling Time | Duration of fiber exposure to the sample or headspace. | 2-3 minutes (Direct Contact), Up to 4 hours (HS-SPME) | nih.govacs.org |
| Desorption | Release of analytes from the fiber into the analytical instrument. | Thermal desorption in GC inlet | nih.gov |
Chromatographic Separation Techniques
Due to the complexity of biological extracts, which contain numerous structurally similar hydrocarbons, chromatographic separation is an essential step to isolate 9,13-Dimethylhentriacontane from other components before identification.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the primary analytical tool for separating and identifying volatile and semi-volatile hydrocarbons like 9,13-Dimethylhentriacontane. mdpi.comunl.edu The separation occurs as the vaporized sample is carried by an inert gas through a long, thin capillary column.
Optimization of GC parameters is critical for resolving isomers of dimethylalkanes, which often have very similar boiling points and elution times. unl.edu
Column Selection: Non-polar capillary columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), are standard for hydrocarbon analysis. mdpi.comfrontiersin.org These columns separate compounds primarily based on their boiling points and, to a lesser extent, their interaction with the stationary phase.
Temperature Programming: A programmed temperature gradient is typically used. The analysis starts at a lower temperature to separate more volatile compounds and gradually increases to elute high-boiling compounds like 9,13-Dimethylhentriacontane. nih.govfrontiersin.org A slow ramp rate (e.g., 3-6°C/min) in the higher temperature range is often necessary to resolve closely eluting isomers. unl.edufrontiersin.org
Carrier Gas and Flow Rate: Helium is the most commonly used carrier gas. nih.govfrontiersin.org The flow rate must be optimized to ensure sharp, well-defined peaks. For GC-MS, flow rates are typically around 1 mL/min. nist.gov
Retention Indices (RI): Kovats Retention Indices (KI) are used to aid in the identification of methyl-branched hydrocarbons. unl.edufrontiersin.org By comparing the retention time of an unknown peak to those of a series of n-alkane standards, a retention index can be calculated. This value is more consistent between different instruments and conditions than retention time alone and can help distinguish between isomers. unl.edu For example, dimethylalkanes with a 33-carbon backbone typically elute between KI 3340 and 3410 on a non-polar column. unl.edu
Table 3: Optimized GC-MS Parameters for Dimethyl-Branched Alkane Analysis
| Parameter | Description | Typical Value/Setting | Source(s) |
|---|---|---|---|
| Column Type | Capillary column with a non-polar stationary phase. | DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm film) | mdpi.com, frontiersin.org |
| Carrier Gas | Inert gas to move the sample through the column. | Helium at ~1 mL/min | nist.gov, frontiersin.org |
| Injector | Method of sample introduction. | Splitless mode at 250-280°C | nih.gov, notulaebotanicae.ro |
| Oven Program | Temperature gradient for separation. | Initial 60-80°C, ramp 3-6°C/min to 300-320°C, hold for 10-20 min | unl.edu, frontiersin.org |
| Detector | Device for detecting and identifying eluted compounds. | Mass Spectrometer (MS) | unl.edu, mdpi.com |
While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) has applications in the analysis of long-chain alkanes, primarily as a fractionation method rather than for direct analysis. pnas.org Reverse-phase HPLC using columns like C18 can separate hydrocarbon classes (e.g., straight-chain vs. branched-chain alkanes) from a crude extract before GC-MS analysis. pnas.org This is particularly useful for isolating large quantities of a specific compound for further study, such as NMR analysis. pnas.org However, the direct analysis of alkanes by HPLC is challenging due to their lack of a UV chromophore, necessitating the use of universal detectors like Evaporative Light-Scattering Detectors (ELSD) or mass spectrometers, though alkanes are poorly ionized by common HPLC-MS interfaces. pnas.org
Spectroscopic and Spectrometric Characterization
Once isolated, 9,13-Dimethylhentriacontane is characterized using spectroscopic and spectrometric methods to confirm its molecular structure.
Mass Spectrometry (MS): When coupled with GC, Electron Ionization (EI) mass spectrometry is the most powerful tool for identifying methyl-branched alkanes. frontiersin.org The mass spectrometer bombards the eluted molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For dimethylalkanes, characteristic fragment ions arise from cleavage at the carbon-carbon bonds adjacent to the methyl branches. The positions of these diagnostic ions in the mass spectrum allow for the determination of the branch locations along the carbon chain. frontiersin.org Chemical Ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the parent compound. unl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine identification due to the larger sample amounts required, NMR spectroscopy provides definitive structural information. awi.deaip.org 13C NMR is particularly useful for identifying the positions of methyl branches, as the carbon atoms of the methyl groups and the carbons to which they are attached have distinct chemical shifts. uchile.cl Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be used to establish connectivity between protons and further confirm the branching pattern in complex mixtures of alkanes. acs.orgnih.gov Isolating a sufficient quantity (in the milligram range) of a pure compound, often through preparative GC or HPLC, is a prerequisite for successful NMR analysis. awi.de
Mass Spectrometry (MS) for Structure Elucidation and Profiling (e.g., GC-MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 9,13-dimethylhentriacontane. libretexts.orgnih.gov In this method, the sample is first separated based on its boiling point and interaction with the GC column, and then introduced into the mass spectrometer for ionization and fragmentation. libretexts.org
Electron ionization (EI) is a common method used in MS. uni-saarland.de High-energy electrons bombard the sample molecule, causing it to lose an electron and form a positively charged molecular ion (M+•). libretexts.orguni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is highly characteristic of the original molecule's structure. libretexts.orguni-saarland.de
For long-chain branched alkanes like 9,13-dimethylhentriacontane, fragmentation typically occurs at the branching points. The analysis of the resulting mass-to-charge (m/z) ratios of these fragments allows researchers to deduce the positions of the methyl groups along the main hydrocarbon chain. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments, further confirming the structure. americanpharmaceuticalreview.com
Key Fragmentation Data for Dimethylalkanes:
| Fragment Type | Description | Expected m/z for 9,13-Dimethylhentriacontane |
| Molecular Ion (M+•) | The intact molecule with one electron removed. | 464 |
| Cleavage at C9 | Loss of an octyl radical (C8H17•) and a methyl group. | - |
| Cleavage at C13 | Loss of a dodecyl radical (C12H25•) and a methyl group. | - |
| Other Fragments | Various smaller fragments resulting from further bond cleavages. | Varies |
This table represents expected fragmentation patterns. Actual spectra may show variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including 9,13-dimethylhentriacontane. rsc.orgnih.gov This technique provides detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within the molecule. digitaloceanspaces.com
In NMR, the sample is placed in a strong magnetic field and irradiated with radiofrequency waves. nanoqam.ca The nuclei of certain atoms, such as ¹H and ¹³C, absorb this energy and "resonate" at specific frequencies. digitaloceanspaces.com The exact frequency, known as the chemical shift (δ), is influenced by the surrounding electrons, which are in turn affected by neighboring atoms and functional groups. rsc.org
For 9,13-dimethylhentriacontane, ¹H NMR would show distinct signals for the methyl (CH₃) protons at the branching points, which would be shifted differently from the methyl protons at the ends of the chain and the methylene (B1212753) (CH₂) protons of the long aliphatic chain. Similarly, ¹³C NMR would provide unique signals for the carbon atoms at the branching points (C9 and C13), the methyl carbons, and the carbons in the main chain. The integration of the signal areas in ¹H NMR can also confirm the ratio of different types of protons in the molecule. digitaloceanspaces.com
Expected NMR Data for 9,13-Dimethylhentriacontane:
| Nucleus | Type of Atom | Expected Chemical Shift (δ) Range (ppm) |
| ¹H | Terminal CH₃ | ~0.8-1.0 |
| Chain CH₂ | ~1.2-1.4 | |
| CH at branching points | ~1.5-1.7 | |
| CH₃ at branching points | ~0.8-1.0 (doublet) | |
| ¹³C | Terminal CH₃ | ~14 |
| Chain CH₂ | ~22-32 | |
| CH at branching points | ~35-45 | |
| CH₃ at branching points | ~19-25 |
These are approximate chemical shift ranges and can vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.comupc.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. upc.edu
For a saturated alkane like 9,13-dimethylhentriacontane, the IR spectrum is relatively simple but provides key confirmatory information. The spectrum will be dominated by absorption bands corresponding to the stretching and bending vibrations of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. upertis.ac.id
The presence of strong absorption bands in the 2850-3000 cm⁻¹ region confirms the presence of C-H bonds in methyl (CH₃) and methylene (CH₂) groups. Additional bands around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of these groups. The absence of significant peaks in other regions of the spectrum (e.g., for C=O, O-H, or C=C bonds) confirms the saturated alkane nature of the compound. upertis.ac.id
Characteristic IR Absorption Bands for Alkanes:
| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) |
| C-H Stretch | CH₃, CH₂ | 2850-3000 |
| C-H Bend (Scissoring) | CH₂ | ~1465 |
| C-H Bend (Asymmetric) | CH₃ | ~1450 |
| C-H Bend (Symmetric) | CH₃ | ~1375 |
Synthetic Strategies and Chemical Synthesis in Research Contexts
Stereoselective Synthesis Approaches for Research Materials
The stereoselective synthesis of 9,13-Dimethylhentriacontane, which has two chiral centers, requires careful planning to control the absolute configuration of these centers. While specific synthetic routes for this exact compound are not extensively documented in publicly available literature, general strategies for the stereoselective synthesis of long-chain dimethylalkanes with a 1,5-relationship between the methyl groups can be applied. researchgate.nettandfonline.com
One common approach involves the use of a chiral pool strategy , starting from readily available, enantiomerically pure starting materials. sakura.ne.jp For instance, chiral building blocks derived from natural products like citronellal (B1669106) or from chiral propylene (B89431) oxide can be employed. tandfonline.com
A hypothetical stereoselective synthesis of a specific stereoisomer of 9,13-Dimethylhentriacontane could involve the following key steps:
Preparation of Chiral Building Blocks: Two key chiral fragments would be synthesized. For example, a fragment corresponding to the C1-C12 portion with a methyl group at C9, and another fragment for the C13-C31 portion with a methyl group at C13. The stereochemistry of the methyl groups would be established using asymmetric reactions or by starting from chiral precursors.
Coupling of Fragments: These chiral building blocks would then be coupled together using a reliable C-C bond-forming reaction. The Wittig reaction or the Julia-Kocienski olefination are powerful methods for creating carbon-carbon double bonds, which can then be reduced to a single bond to form the alkane backbone. researchgate.net
Chain Elongation and Final Modification: Further chain elongation might be necessary, followed by the removal of any protecting groups to yield the final 9,13-Dimethylhentriacontane.
An alternative strategy involves an iterative approach, building the carbon chain step-by-step and introducing the chiral methyl groups at the appropriate positions using stereoselective methods, such as Evans' asymmetric alkylation. tandfonline.com
Table 1: Potential Chiral Building Blocks and Coupling Reactions for Stereoselective Synthesis
| Building Block Strategy | Key Reactions for Stereocenter Introduction | Coupling Reaction Examples |
|---|---|---|
| Chiral Pool Synthesis | Asymmetric epoxidation, enzymatic resolution | Grignard reactions, Wittig reaction, Julia-Kocienski olefination |
Isotopic Labeling for Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique to trace the metabolic pathways leading to the formation of natural products. biorxiv.org In insects, the biosynthesis of branched-chain hydrocarbons like 9,13-Dimethylhentriacontane is known to involve the incorporation of precursors from fatty acid metabolism. researchgate.net
The general biosynthetic pathway for dimethylalkanes in insects involves the fatty acid synthase (FAS) complex. While the main carbon chain is built from acetate (B1210297) units (via malonyl-CoA), the methyl branches are typically derived from propionate (B1217596) units (via methylmalonyl-CoA). researchgate.net
To elucidate the specific biosynthetic pathway of 9,13-Dimethylhentriacontane, a researcher could perform the following experiment:
Administer Labeled Precursors: The insect species that produces 9,13-Dimethylhentriacontane would be fed or injected with isotopically labeled precursors. Common choices would be:
¹³C- or ¹⁴C-labeled sodium propionate to trace the origin of the methyl groups.
¹³C- or ¹⁴C-labeled sodium acetate to trace the origin of the carbon backbone.
Isolate and Analyze the Compound: After a certain period, the 9,13-Dimethylhentriacontane would be extracted from the insect and purified.
Determine Label Incorporation: The location and extent of isotopic labeling in the purified molecule would be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. dntb.gov.ua
By analyzing the pattern of label incorporation, researchers can confirm that the methyl groups at C9 and C13 originate from propionate and that the rest of the carbon chain is constructed from acetate units. This approach has been successfully used to study the biosynthesis of other dimethylalkanes in various insect species.
Table 2: Isotopic Labeling Experiment Design
| Labeled Precursor | Expected Labeled Position in 9,13-Dimethylhentriacontane | Analytical Technique |
|---|---|---|
| [1-¹³C]propionate | Methyl groups at C9 and C13 | ¹³C-NMR, Mass Spectrometry |
| [2-¹³C]acetate | Even-numbered carbons of the backbone | ¹³C-NMR, Mass Spectrometry |
Development of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For a compound like 9,13-Dimethylhentriacontane, which likely functions as a cuticular hydrocarbon involved in chemical communication in some insects, SAR studies would aim to identify the key structural features necessary for its recognition by insect receptors. frontiersin.org
The development of analogs of 9,13-Dimethylhentriacontane would involve systematic modifications of its structure. These analogs would then be tested in behavioral bioassays to assess their activity compared to the natural compound. Key structural features to investigate would include:
Position of the Methyl Groups: Synthesizing isomers with the methyl groups at different positions (e.g., 9,14-Dimethylhentriacontane or 10,14-Dimethylhentriacontane) would reveal the importance of the specific 9,13-substitution pattern.
Stereochemistry of the Methyl Groups: As 9,13-Dimethylhentriacontane has two chiral centers, the synthesis and testing of different stereoisomers ((9R,13R), (9S,13S), (9R,13S), and (9S,13R)) would determine if the biological activity is stereospecific. pnas.org
Chain Length: Analogs with shorter or longer carbon chains (e.g., 9,13-Dimethyloctacosane or 9,13-Dimethyltritriacontane) would be synthesized to assess the influence of chain length on activity.
Absence of Methyl Groups: Synthesizing hentriacontane (B1218953) (the straight-chain analog) would determine the necessity of the methyl branches for biological activity.
The results of these SAR studies would provide valuable insights into the molecular basis of chemoreception for this type of compound in the target insect species.
Table 3: Hypothetical Analogs for Structure-Activity Relationship (SAR) Studies
| Analog Type | Structural Modification | Purpose of Study |
|---|---|---|
| Positional Isomers | Altered methyl group positions (e.g., 9,14- or 10,14-) | Determine the importance of the 1,5-dimethyl arrangement. |
| Stereoisomers | Different stereochemistry at C9 and C13 | Assess the stereospecificity of the receptor. |
| Homologs | Varying chain length (shorter or longer) | Evaluate the influence of chain length on activity. |
Scalable Synthesis for Ecological Field Applications
If 9,13-Dimethylhentriacontane is identified as a key pheromone component with potential for use in pest management (e.g., in mating disruption or trapping), a scalable and cost-effective synthesis would be required. frontiersin.org The synthetic routes developed for research purposes often use expensive reagents and are not easily scaled up.
Strategies for a scalable synthesis would focus on:
Readily Available Starting Materials: Utilizing inexpensive and commercially abundant starting materials is crucial.
Efficient and High-Yielding Reactions: Each step in the synthesis should be optimized for high yield and ease of purification.
Minimizing Chromatographic Purifications: Industrial-scale synthesis aims to use crystallization or distillation for purification, which are more economical than chromatography. researchgate.net
Catalytic Methods: The use of catalytic reactions, such as cross-metathesis, can significantly improve the efficiency and atom economy of the synthesis. nih.gov
A potential scalable approach could involve the use of cross-metathesis between two smaller, readily synthesized olefin fragments. For example, one fragment could contain the C9-methyl group and the other the C13-methyl group. The subsequent double bond formed can be hydrogenated to give the final saturated alkane.
Another approach could be based on the coupling of Grignard reagents with alkyl halides, which are often used in industrial-scale synthesis. The challenge would be to achieve good yields and selectivity for such long-chain molecules.
Table 4: Considerations for Scalable Synthesis
| Factor | Strategy for Scalability | Example |
|---|---|---|
| Starting Materials | Use of bulk chemicals and renewable resources | Fatty acids from plant oils |
| Reaction Efficiency | High-yielding, catalytic reactions | Olefin cross-metathesis, Suzuki coupling |
| Purification | Avoidance of column chromatography | Crystallization, distillation |
Applications and Research Implications in Integrated Pest Management Ipm
Utilization as a Semiochemical in Pest Monitoring and Control
Pheromone-Based Trapping Strategies
Pheromone traps are a fundamental component of IPM, used to detect the presence of a pest, monitor its population density, and determine the optimal timing for control interventions. bioone.org These traps are typically baited with a synthetic version of a pest's sex or aggregation pheromone to lure individuals.
While 9,13-Dimethylhentriacontane is identified as a pheromone, specific, documented research on trapping strategies—including optimal trap design, lure dosage, and field efficacy data for target pests—is not widely published. cabidigitallibrary.orgpherobase.com General studies affirm that pheromone traps are effective for monitoring various pests, and the data collected can help establish economic thresholds for action, preventing unnecessary pesticide applications. nih.gov
Mating Disruption Methodologies
Mating disruption is a proactive IPM tactic that permeates an area with a synthetic sex pheromone to prevent male insects from locating females, thereby suppressing reproduction. frontiersin.orgwiley.com This method is highly specific to the target pest and does not harm non-target organisms. bioprotectionportal.com
There is a lack of specific research studies evaluating the efficacy of 9,13-Dimethylhentriacontane in mating disruption programs for any target pest. The success of this technique depends on various factors, including the chemical composition of the pheromone blend, the application rate, the population density of the pest, and environmental conditions. arxiv.org While mating disruption has been successfully implemented for numerous pests, its development for a specific compound like 9,13-Dimethylhentriacontane would require extensive research to validate its effectiveness.
However, there are no specific documented studies on the integration of 9,13-Dimethylhentriacontane with other biopesticidal agents. Research on pests like the coffee leaf miner (Leucoptera coffeella) has explored combining its specific pheromones (which are not 9,13-Dimethylhentriacontane) with entomopathogenic fungi, demonstrating the potential of such synergistic approaches. nih.gov
RNA interference (RNAi) is a gene-silencing technology being explored as a novel and highly specific method for pest control. scienceopen.com In theory, RNAi could be used to target and disrupt the genes responsible for producing or detecting pheromones in a pest insect, thereby interfering with its reproductive cycle. researchgate.net This approach could offer a new way to induce mating disruption at a genetic level.
Currently, no published RNAi studies have specifically targeted the biosynthetic or perceptual pathways related to 9,13-Dimethylhentriacontane. Research in this area has focused on other pests and pheromones, demonstrating the potential of RNAi as a future tool in IPM, but its application to this specific compound remains hypothetical. scienceopen.compreprints.org
The development of eco-friendly pest management solutions is a primary goal of IPM, aiming to reduce reliance on broad-spectrum chemical pesticides and their associated risks to human health and the environment. arxiv.org Pheromones are inherently eco-friendly due to their species-specificity, low toxicity, and application in minute quantities. cabidigitallibrary.org
The identification of 9,13-Dimethylhentriacontane as an insect semiochemical places it within the category of compounds that have the potential for development into environmentally benign pest management tools. cabidigitallibrary.orgbioone.org However, translating this potential into registered, commercially available products requires significant research and development, which has not yet been documented for this specific compound.
Future Research Directions and Unexplored Avenues
Deeper Mechanistic Understanding of Pheromonal Action
The precise mechanisms by which 9,13-Dimethylhentriacontane elicits behavioral and physiological responses in insects are not yet fully understood. Future research should focus on identifying the specific receptors on the insect cuticle that detect and respond to this hydrocarbon signal. Investigating the downstream signaling pathways activated upon receptor binding will be essential to unravel the complete pheromonal action. This includes exploring how the signal is transduced to the nervous system and ultimately results in a behavioral change, such as mating or aggression.
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
While the general pathways for hydrocarbon biosynthesis in insects are known, the specific enzymes and regulatory networks responsible for producing 9,13-Dimethylhentriacontane are largely uncharacterized. Modern "omics" technologies, such as transcriptomics and metabolomics, offer powerful tools to identify the genes and enzymes involved. wur.nl By correlating gene expression profiles with the abundance of 9,13-Dimethylhentriacontane and its precursors, researchers can pinpoint the key biosynthetic genes. wur.nl Furthermore, investigating the regulatory networks that control the expression of these genes will provide insights into how the production of this pheromone is controlled within the insect. wur.nl Synthetic biology platforms, which involve reconstructing biosynthetic pathways in microbial hosts, could also be employed to functionally characterize the identified enzymes. nih.govnih.gov
Role of 9,13-Dimethylhentriacontane in Non-Insect Species
The presence and function of 9,13-Dimethylhentriacontane outside of the insect kingdom are virtually unexplored. Future studies should investigate whether this compound is produced by other arthropods, or even vertebrates, and what its potential roles might be in these organisms. This could reveal conserved signaling mechanisms or entirely new biological functions for this class of molecules.
Environmental Factors Influencing Its Biological Production and Function
The production and perception of chemical signals can be significantly influenced by environmental conditions. Research is needed to understand how factors such as temperature, humidity, and diet affect the biosynthesis of 9,13-Dimethylhentriacontane in insects. researchgate.net For instance, studies have shown that thermal stress can lead to an increase in the production of long-chain linear alkanes in some social wasps. researchgate.net Investigating whether similar responses occur for branched alkanes like 9,13-Dimethylhentriacontane could provide insights into the adaptive significance of these compounds. Furthermore, understanding how environmental variables impact the volatility and stability of this pheromone is crucial for predicting its effective range and persistence in different habitats.
Advanced Computational Modeling of Hydrocarbon Interactions in Biological Matrices
Computational modeling can provide valuable insights into the interactions of 9,13-Dimethylhentriacontane with biological molecules. Molecular docking simulations can be used to predict the binding of this hydrocarbon to its putative receptors, helping to identify key amino acid residues involved in the interaction. Furthermore, molecular dynamics simulations can model the behavior of 9,13-Dimethylhentriacontane within the complex lipid matrix of the insect cuticle, shedding light on how it is transported and presented to the external environment. These computational approaches can guide and complement experimental studies, accelerating the pace of discovery.
Potential for Novel Semiochemicals in Agricultural and Public Health Entomology
A thorough understanding of the role of 9,13-Dimethylhentriacontane as a semiochemical opens up possibilities for its use in pest management. cabidigitallibrary.org As a component of the chemical signature of various insect species, it could be incorporated into lures for monitoring and mass trapping of agricultural and stored product pests. cabidigitallibrary.orgscribd.com For example, it has been identified as a synergist for the sex pheromone of the cowpea weevil, Callosobruchus maculatus. scribd.com In social insects, where it can act as a fertility signal, synthetic versions could potentially be used to disrupt social cohesion and reproductive hierarchies in pest species. pnas.orgbiologists.com Further research is needed to explore these applications and to develop effective and environmentally friendly pest control strategies based on this and other related semiochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
